5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
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Overview
Description
5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex heterocyclic compound that features a unique combination of sulfur and oxygen atoms within its structure
Scientific Research Applications
5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with thiazole precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol. The reaction temperature and time are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for temperature and pressure control is crucial to maintain the consistency and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide); reactions are carried out in solvents like dichloromethane or chloroform at controlled temperatures.
Major Products
Mechanism of Action
The mechanism of action of 5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity to enzymes and receptors. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share structural similarities with the thiophene ring.
Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole exhibit similar heterocyclic frameworks.
Pyrano Derivatives: Compounds like 4H-pyran-4-one and coumarin possess similar oxygen-containing ring structures.
Uniqueness
5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is unique due to its combination of thiophene, thiazole, and pyrano rings, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S3/c1-19-12(16)8-7(6-4-3-5-21-6)9-11(15-14(18)23-9)22-10(8)13(17)20-2/h3-5,7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOJIODIEUNZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C(C1C3=CC=CS3)SC(=O)N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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